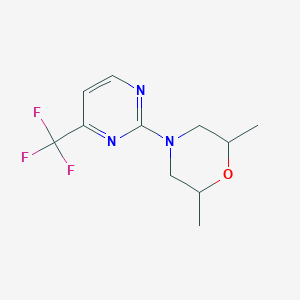
2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine” is a complex organic molecule that contains a morpholine ring and a pyrimidine ring. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the morpholine and pyrimidine rings and the trifluoromethyl group. The trifluoromethyl group is often used in medicinal chemistry because it can enhance the chemical and metabolic stability of pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antitumor activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could enhance the compound’s lipophilicity, which could affect its solubility and stability .Applications De Recherche Scientifique
Kinase Inhibition and PI3K-AKT-mTOR Pathway
Morpholine derivatives, such as 2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine, have shown significant potential in inhibiting kinases, especially in the context of the PI3K-AKT-mTOR pathway. The structural feature of morpholine enables it to form key hydrogen bonding interactions, offering selectivity in kinase inhibition (Hobbs et al., 2019).
Photophysical Properties and pH-Sensing Applications
Pyrimidine-phthalimide derivatives, including those with morpholine units, exhibit interesting photophysical properties. These properties make them suitable for applications like pH-sensing due to their ability to undergo protonation at nitrogen atoms, leading to dramatic color changes. Such compounds can be used in developing colorimetric pH sensors and logic gates (Yan et al., 2017).
Antimicrobial Activity
Morpholine-based pyrimidine derivatives have been synthesized and shown to possess antimicrobial properties. For instance, some derivatives of 2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine have demonstrated antimicrobial activity against selected bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Antitumor Evaluation and Molecular Docking
Morpholine-based heterocycles, including some pyrimidine derivatives, have been synthesized and evaluated for their antitumor properties. These compounds have shown promise in inhibiting tumor growth, particularly against specific cancer cell lines. Molecular docking studies support their potential as antitumor agents (Muhammad et al., 2017).
Application in Organic Light-Emitting Diodes (OLEDs)
Morpholine-based pyrimidine derivatives have potential applications in the field of organic light-emitting diodes (OLEDs). Their unique luminescent properties can be utilized in developing efficient and color-tunable OLED materials (Song et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-7-5-17(6-8(2)18-7)10-15-4-3-9(16-10)11(12,13)14/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXRCEMEBLLVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

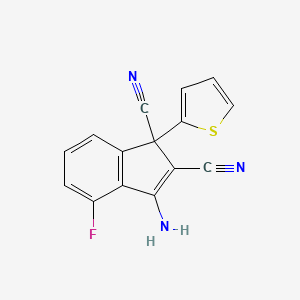
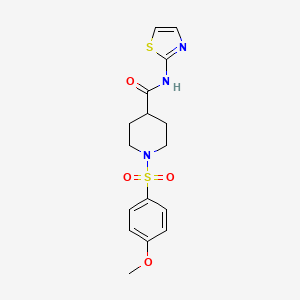
![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)
![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide](/img/structure/B2987822.png)
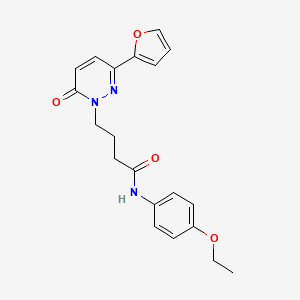
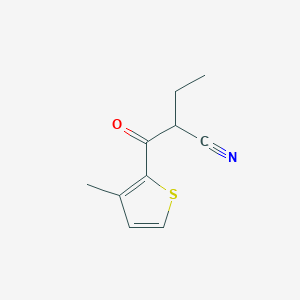
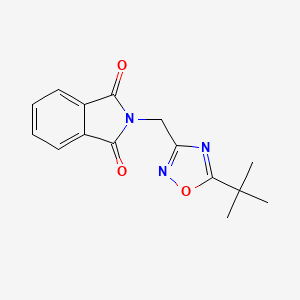
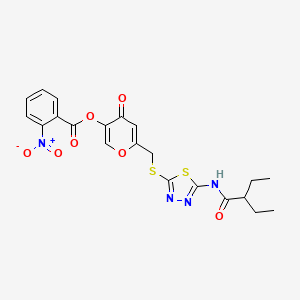
![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)

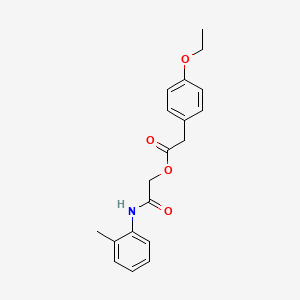
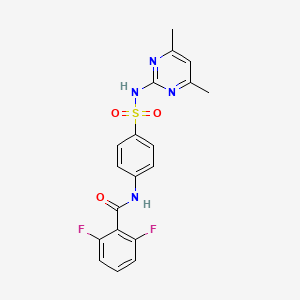
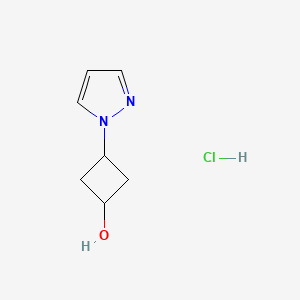
![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)